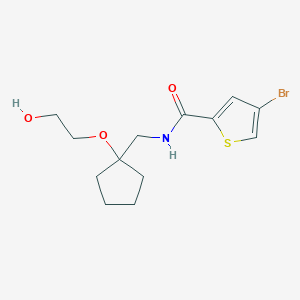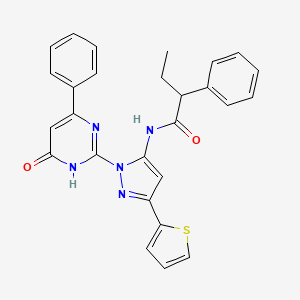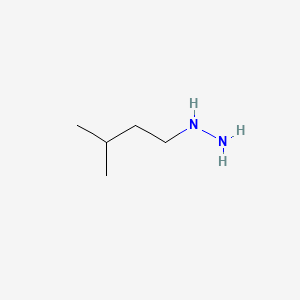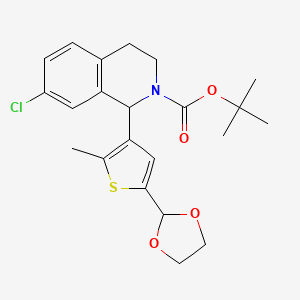
4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H18BrNO3S and its molecular weight is 348.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photostabilization of Polyvinyl Chloride
Thiophene derivatives, including compounds similar to 4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide, have been investigated for their ability to reduce the photodegradation of polyvinyl chloride (PVC). These materials can significantly lower the rate of PVC degradation, potentially through direct absorption of UV radiation or electrostatic interaction with PVC (Balakit et al., 2015).
Synthesis Methodologies
Research has been conducted on the synthesis of similar thiophene derivatives, demonstrating various methodologies, such as direct lithiations and bromination reactions. These methods provide insights into the efficient synthesis of such compounds (Bar & Martin, 2021).
Practical Synthesis of Pharmaceutical Compounds
Thiophene derivatives have been used in the practical synthesis of pharmacologically active compounds. For instance, they have been involved in the synthesis of orally active CCR5 antagonists, highlighting their relevance in medicinal chemistry (Ikemoto et al., 2005).
Asymmetric Bromohydroxylation
Research on the asymmetric bromohydroxylation of α,β-unsaturated carboxamides, including thiophene derivatives, has been carried out. This process results in chiral α-bromo-β-hydroxy carboxamides, which are significant in organic synthesis (George et al., 2007).
Copolymerization with Other Monomers
The copolymerization behavior of thiophene derivatives with commonly available monomers like methyl methacrylate and n-butyl acrylate has been studied. These derivatives exhibit very reactive monomer properties, useful in polymer science (Trumbo, 1992).
Electrophilic Substitution Reactions
Studies have also focused on the electrophilic substitution reactions of thiophene derivatives. These reactions are essential in the synthesis of a wide range of organic compounds, showcasing the versatility of thiophene derivatives in chemical synthesis (Clarke et al., 1973).
Enzyme Inhibition and Antioxidant Activity
Thiophene-2-carboxamide derivatives have been explored for their potential as enzyme inhibitors and antioxidants. The study of these derivatives contributes to the understanding of their biological activities and potential therapeutic applications (Kausar et al., 2021).
Propiedades
IUPAC Name |
4-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c14-10-7-11(19-8-10)12(17)15-9-13(18-6-5-16)3-1-2-4-13/h7-8,16H,1-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRJWIYXNDJNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=CS2)Br)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-fluorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2808751.png)
![7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808755.png)
![(5-Fluoro-3-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2808759.png)

![2-[2-[(4-Fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2808764.png)

![N-benzyl-7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808766.png)


![4-[(4-Ethyl-1-piperazinyl)methyl]-5,7-dimethyl-1-benzopyran-2-one](/img/structure/B2808770.png)


![3,4-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2808773.png)

